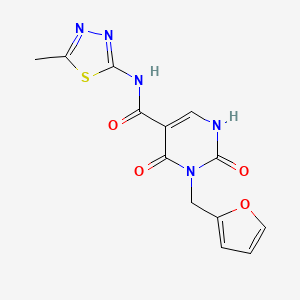

![molecular formula C10H11ClN2O2 B2414255 Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride CAS No. 2402840-11-1](/img/structure/B2414255.png)

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2402840-11-1 . It has a molecular weight of 226.66 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine . This compound can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The InChI code for this compound is1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8 (10 (13)14-2)5-9 (12)11-7;/h3-6H,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s IUPAC name is "methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride" .科学的研究の応用

- Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies for TB drug discovery .

- Certain synthesized imidazo[1,2-a]pyridines have demonstrated anti-cancer activities against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375 .

- Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry due to its structural diversity and wide range of applications .

- Specifically, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide exhibited antimicrobial action against Staphylococcus aureus .

- Derivative 29 showed significant activity against Mtb and no cytotoxicity against mouse macrophage cells .

Antituberculosis Agents

Anticancer Properties

Material Science Applications

Antimicrobial Action

Pantothenate Synthetase Inhibition

Drug Prejudice Scaffold

作用機序

Target of Action

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride, also known as EN300-7472975, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects such as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with biochemical pathways involving these ions.

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

Safety and Hazards

特性

IUPAC Name |

methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSONRQAWJCKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)